N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a multifaceted compound known for its complex structure and versatile reactivity. The compound showcases a fusion of heterocyclic components which contributes to its widespread applicability in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: : One common method of synthesis involves the condensation of 3-(furan-2-yl)-1,2,4-oxadiazole-5-methylamine with 2-(bromomethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide under anhydrous conditions. Typical reaction conditions may include the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine, carried out under a nitrogen atmosphere to prevent moisture interference.
Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow reactions to enhance yield and purity. Automated reactor systems are employed to carefully control the temperature and reaction time, ensuring scalability and consistency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The furanyl group in this compound is susceptible to oxidation, potentially yielding furanones under appropriate conditions.
Reduction: : The oxadiazole moiety can undergo reduction, resulting in the formation of amine derivatives.
Substitution: : Aromatic substitution reactions are feasible on the benzothiadiazole ring, allowing functionalization at various positions.
Common Reagents and Conditions: : Typical reagents for these transformations might include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or halogenated reagents for substitution reactions.
Major Products Formed from These Reactions
Oxidation can lead to the formation of furanones.
Reduction might produce amine derivatives of the oxadiazole.
Substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
The compound has gained attention across multiple fields due to its diverse chemical characteristics.
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and in studying the reactivity of heterocyclic compounds.
Biology: : Explored for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for potential pharmacological applications, particularly in designing drugs targeting specific enzymes or receptors.
Industry: : Utilized in material sciences for developing new polymers and in the electronics industry for organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways Involved: : The mechanism by which this compound exerts its effects is largely dependent on its structural components. The benzo[c][1,2,5]thiadiazole unit interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and furan rings contribute to binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-((3-(thiazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Uniqueness: : The presence of the furan ring differentiates it from similar compounds, imparting distinct reactivity and potential for unique biological interactions. This sets it apart from analogs containing different heterocycles, which may exhibit varied physical and chemical properties.
A fascinating compound, indeed! Any specific details you’d like me to dig deeper into?
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3S/c26-20(13-7-8-15-16(10-13)25-29-24-15)21-14-5-2-1-4-12(14)11-18-22-19(23-28-18)17-6-3-9-27-17/h1-10H,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCBCQJYBDZYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.